

## potential off-target effects of BIIL-260 hydrochloride

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Compound of Interest

Compound Name: BIIL-260 hydrochloride

Cat. No.: B3182042 Get Quote

# Technical Support Center: BIIL-260 Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using **BIIL-260 hydrochloride**. The information focuses on its known mechanism of action and provides frameworks for investigating potential off-target effects.

### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BIIL-260 hydrochloride?

**BIIL-260 hydrochloride** is a potent and highly selective competitive antagonist of the leukotriene B4 (LTB4) receptor, specifically the high-affinity receptor BLT1.[1][2][3][4] It is the active metabolite of the prodrug BIIL 284.[3][5] BIIL-260 interacts with the LTB4 receptor in a saturable, reversible, and competitive manner, inhibiting LTB4-induced intracellular calcium release.[1][5]

Q2: Are there any known off-target effects of BIIL-260 hydrochloride?

Currently, there is limited publicly available data detailing specific off-target effects of **BIIL-260 hydrochloride**. However, a related compound, BIIL 315 (the glucuronidated form of BIIL-260),







was screened against the Eurofins Safety Panel 44™ and showed no relevant off-target effects, suggesting a high degree of selectivity for the LTB4 receptor.[6]

Q3: My experimental results are inconsistent with the known function of LTB4 receptor antagonism. Could this be due to off-target effects?

While BIIL-260 is known for its high selectivity, unexpected results could stem from several factors, including experimental artifacts, cellular context, or previously uncharacterized interactions. It is crucial to rule out other experimental variables before concluding an off-target effect. Consider the troubleshooting guide below for a systematic approach to investigating unexpected findings.

Q4: How does the binding of BIIL-260 to the BLT1 receptor differ from other antagonists?

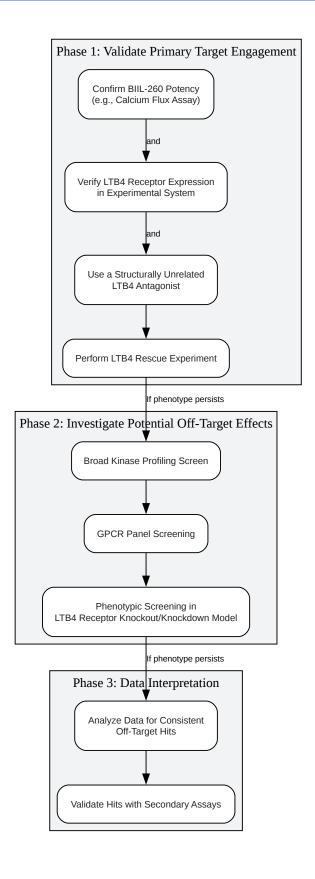
Structural studies have revealed that BIIL-260 exhibits a unique binding mode. It binds deep within the ligand-binding pocket of the BLT1 receptor and extends into the allosteric sodium-binding site.[7] This interaction with the sodium-binding site represents a novel mechanism for G-protein coupled receptor (GPCR) activity modulation and may contribute to its high affinity and selectivity.[7]

# Troubleshooting Guides Issue: Unexpected Phenotype Observed in Cells or Tissues

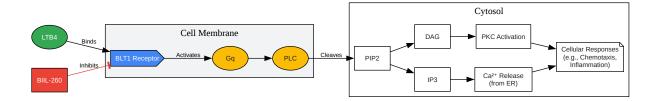
If you observe a cellular or tissue phenotype that is not readily explained by the antagonism of the LTB4/BLT1 signaling pathway, follow these steps to troubleshoot the experiment.

Experimental Workflow for Investigating Unexpected Phenotypes









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